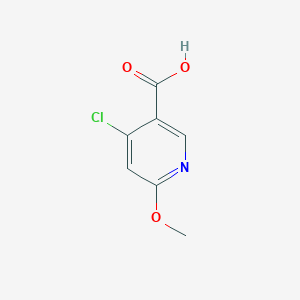

4-Chloro-6-methoxypyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOJVFQTZCHKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716567 | |

| Record name | 4-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-60-1 | |

| Record name | 4-Chloro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxypyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-methoxynicotinic acid using thionyl chloride or phosphorus oxychloride under reflux conditions . The reaction typically proceeds as follows:

Starting Material: 6-methoxynicotinic acid

Reagent: Thionyl chloride or phosphorus oxychloride

Conditions: Reflux

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Oxidation Products: Carboxylate salts.

Reduction Products: Alcohol derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-Chloro-6-methoxypyridine-3-carboxylic acid has been explored for its potential in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for various therapeutic areas. Notably, it has been investigated as a precursor in the synthesis of pharmaceutical agents aimed at treating conditions such as cancer and bacterial infections.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that exhibited significant antibacterial activity against resistant strains of bacteria. The derivatives were designed to enhance bioavailability and target specificity, showcasing the compound's versatility in medicinal chemistry.

Agrochemical Applications

2. Pesticide Formulation

This compound is also utilized in the formulation of agrochemicals, particularly as an active ingredient in pesticides. Its efficacy against specific pests makes it valuable for agricultural applications.

Data Table: Pesticidal Efficacy

Material Science Applications

3. Synthesis of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors.

Case Study : Research has demonstrated that this compound can be used to create metal-organic frameworks (MOFs) which possess high surface areas and tunable porosity. These MOFs have applications in gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Chloro-6-methoxypyridine-3-carboxylic acid

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- CAS Registry Number : 1060806-60-1 .

- Key Features : This compound consists of a pyridine ring substituted with a chlorine atom at position 4, a methoxy group at position 6, and a carboxylic acid moiety at position 2. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in herbicidal formulations .

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key pyridine-carboxylic acid derivatives and their distinguishing features:

Key Observations :

- Substituent Position: The placement of substituents significantly impacts reactivity and biological activity.

- Functional Groups : Replacing methoxy with hydroxyl (e.g., 4-Chloro-6-hydroxypyridine-3-carboxylic acid) increases hydrogen-bonding capacity, which may improve binding to biological targets like enzymes or metal ions .

- Electronic Effects: The electron-withdrawing chlorine at position 4 in the reference compound enhances the acidity of the carboxylic acid group compared to non-halogenated analogues .

Physicochemical Properties

Biological Activity

4-Chloro-6-methoxypyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula CHClNO. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a chlorine atom and a methoxy group attached to the pyridine ring. These substitutions are believed to influence its biological activity, making it a candidate for various pharmaceutical applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 187.58 g/mol

- Structure : The compound features a pyridine ring with a carboxylic acid group, which is pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation, which is critical in treating various chronic diseases.

- Antimicrobial Activity : It has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its role as a possible antibacterial agent .

- Anticancer Potential : Derivatives of this compound have been investigated for their ability to inhibit specific biochemical pathways associated with cancer progression. In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, suggesting its utility in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The presence of the chlorine and methoxy groups may enhance its affinity for specific receptors or enzymes involved in disease pathways.

Interaction Studies

Studies have focused on the compound's interactions with:

- Enzymes : Potential inhibition of enzymes related to inflammatory processes and cancer cell proliferation.

- Receptors : Binding studies indicate that it may act as an antagonist or inhibitor for certain receptors involved in tumor growth and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In one study, the compound was tested against various bacterial strains, demonstrating significant antibacterial properties, particularly against MRSA .

- Cytotoxicity Against Cancer Cells : Research involving human ovarian cancer cells (CH1) and colorectal cancer cells (SW480) showed that this compound could induce apoptosis and inhibit cell growth, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Activity : Another study indicated that derivatives of this compound could modulate inflammatory pathways, providing insight into its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-4-methoxynicotinic acid | CHClNO | Similar structure; different substitution pattern |

| 5-Chloro-2-methoxypyridine-3-carboxylic acid | CHClNO | Different position of chlorine and methoxy groups |

| 4-Chloro-3-methoxypyridine | CHClN | Lacks carboxylic acid functionality |

This comparison illustrates how variations in substitution patterns can influence the chemical reactivity and biological activities of these compounds.

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-6-methoxypyridine-3-carboxylic acid, and how do reaction conditions influence yield?

A common method involves oxidation of a methyl-substituted pyridine precursor (e.g., 6-methoxy-4-chloro-2-methylpyridine) using potassium permanganate (KMnO₄) under acidic aqueous conditions at 90–95°C. The carboxylic acid group is introduced via oxidation of the methyl group. Post-reaction, purification via copper salt precipitation is effective for isolating the product .

- Key variables :

- Temperature : Elevated temperatures (≥90°C) enhance oxidation efficiency but risk over-oxidation.

- Stoichiometry : Excess KMnO₄ (4.4 equivalents) improves conversion but complicates purification.

- Work-up : Acidification to pH 4 precipitates the product, minimizing losses .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of:

- Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 54.92% calc. vs. 54.67% obs. for pyridinecarboxylic acid derivatives) .

- NMR spectroscopy : Key signals include:

- Methoxy group (δ ~3.85–4.0 ppm, singlet).

- Pyridine protons (δ 7.0–8.3 ppm, multiplet).

- Carboxylic acid proton (δ ~9.2–9.8 ppm, broad) .

- HPLC : A reverse-phase C18 column with UV detection at 254 nm resolves impurities (<95% purity requires re-crystallization) .

Q. What solvents and conditions are optimal for handling this compound in vitro?

- Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO) or methanol.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro substituent. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Discrepancies often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, shifting NMR signals. Use deuterated DMSO with a trace of TMS for consistent referencing .

- Residual solvents : DMF or toluene residues in crude samples distort integration. Employ rigorous drying under vacuum (<0.1 mmHg, 24h) .

- Example : A 0.1 ppm deviation in methoxy signals may indicate incomplete purification. Re-crystallize from ethanol/water (3:1 v/v) .

Q. What strategies optimize regioselective functionalization of the pyridine ring?

- Chlorine substitution : The 4-chloro group is electron-withdrawing, directing electrophilic attacks to the 2- or 6-positions. Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for C–N or C–C bond formation at these sites .

- Methoxy group stability : Protect the carboxylic acid as a methyl ester during harsh conditions (e.g., HI for demethylation) to prevent decarboxylation .

Q. How can computational modeling predict biological activity or reactivity of this compound?

- DFT calculations : Optimize the molecular geometry (B3LYP/6-31G*) to identify reactive sites. The HOMO (-6.2 eV) localizes on the pyridine ring, suggesting nucleophilic attack at the chloro position .

- Docking studies : Screen against enzyme targets (e.g., kinases) using the carboxylic acid as a hydrogen-bond donor. Similar chloropyridinecarboxylic acids show affinity for ATP-binding pockets .

Data Contradictions and Mitigation

Q. Discrepancies in reported melting points for analogs: How to address?

- Cause : Polymorphism or hydrate formation (e.g., monohydrate vs. anhydrous forms).

- Solution : Perform thermogravimetric analysis (TGA) to detect water loss and report both hydrated and anhydrous m.p. ranges .

Q. Conflicting biological activity data in literature: What factors contribute?

- Purity : Commercial samples often contain ≤90% purity; repurify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Assay conditions : Varying pH or serum proteins in cell-based assays alter bioavailability. Standardize using phosphate buffer (pH 7.4) and <1% DMSO .

Methodological Tables

Q. Table 1. Synthetic Optimization for this compound

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| KMnO₄ equivalents | 4.4 | 47 | 95 | |

| Temperature (°C) | 90–95 | 52 | 97 | |

| Solvent | H₂O | 47 | 95 | |

| Alternative oxidant | CrO₃ (not recommended) | 28 | 80 |

Q. Table 2. Key NMR Shifts for Structural Confirmation

| Proton/Group | δ (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| OCH₃ | 3.85–4.0 | Singlet | CDCl₃ | |

| Pyridine H-2 | 7.4–7.9 | Multiplet | CDCl₃ | |

| COOH | 9.2–9.8 | Broad | DMSO-d₆ |

Future Research Directions

- Mechanistic studies : Probe the oxidation pathway using ¹⁸O labeling to track oxygen incorporation into the carboxylic acid group.

- Biological profiling : Screen against panels of cancer cell lines (NCI-60) with SAR analysis of chloro/methoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.